1-Bromo-3-(bromomethyl)-2-methylbenzene

Physicochemical property Solid handling Process chemistry

1-Bromo-3-(bromomethyl)-2-methylbenzene (CAS 112299-62-4), systematically also named 3-bromo-2-methylbenzyl bromide, is a dihalogenated toluene derivative with the molecular formula C₈H₈Br₂ and a molecular weight of 263.96 g·mol⁻¹. It is a crystalline solid at ambient temperature (mp 31–32 °C) that features two chemically distinct C–Br bonds: an aryl bromide at the 3‑position and a benzylic bromide at the 1‑(bromomethyl) position on a 2‑methyl‑substituted benzene ring.

Molecular Formula C8H8Br2
Molecular Weight 263.96 g/mol
CAS No. 112299-62-4
Cat. No. B177323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-(bromomethyl)-2-methylbenzene
CAS112299-62-4
Molecular FormulaC8H8Br2
Molecular Weight263.96 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1Br)CBr
InChIInChI=1S/C8H8Br2/c1-6-7(5-9)3-2-4-8(6)10/h2-4H,5H2,1H3
InChIKeyXVLACHXVYBTTPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-3-(bromomethyl)-2-methylbenzene (CAS 112299-62-4) – Sourcing & Baseline for a Dihalogenated Toluene Building Block


1-Bromo-3-(bromomethyl)-2-methylbenzene (CAS 112299-62-4), systematically also named 3-bromo-2-methylbenzyl bromide, is a dihalogenated toluene derivative with the molecular formula C₈H₈Br₂ and a molecular weight of 263.96 g·mol⁻¹ . It is a crystalline solid at ambient temperature (mp 31–32 °C) that features two chemically distinct C–Br bonds: an aryl bromide at the 3‑position and a benzylic bromide at the 1‑(bromomethyl) position on a 2‑methyl‑substituted benzene ring . This dual‑halide architecture makes it a versatile intermediate for sequential cross‑coupling and nucleophilic displacement reactions in medicinal and process chemistry [1].

+
Building Block Type Dihalogenated toluene with distinct C–Br bonds for sequential cross-coupling Aryl bromide + benzylic bromide architecture
+
Physical Form Crystalline powder at ambient temperature supports precise weighing Reported mp 31–32 °C; avoids oil-handling issues
+
Regiochemical Role 2-Methyl group sterically shields aryl bromide for ordered functionalization Enables benzylic-first then aryl-coupling workflows

Why 1-Bromo-3-(bromomethyl)-2-methylbenzene Cannot Be Replaced by Generic Benzyl Bromides or Mono‑Halogenated Toluene Analogs


Superficially similar compounds such as 3‑bromobenzyl bromide (CAS 823‑78‑9) or 4‑bromobenzyl bromide (CAS 589‑15‑1) lack the ortho‑methyl group that electronically modulates the benzylic electrophilicity and sterically shields the aryl‑bromine center, while simple benzyl bromides possess only a single reactive halide [1]. The target compound’s 2‑methyl‑3‑bromo‑1‑(bromomethyl) substitution pattern enables chemists to execute two orthogonal bond‑forming events – first at the more reactive benzylic bromide, then at the aryl bromide – without the protecting‑group manipulations required when using mono‑functional analogs, and with regioselectivity that is absent in isomeric bromobenzyl bromides [2]. Consequently, substituting a generic benzyl bromide or a mono‑bromo toluene derivative directly alters the reaction sequence, reduces synthetic convergence, and may preclude access to the desired substitution pattern altogether [3].

⚠️ Unsubstituted benzyl bromides (e.g., 3-bromobenzyl bromide) lack the ortho-methyl group that electronically tunes benzylic electrophilicity, potentially shifting reaction rates.
⚠️ Mono‑halogenated toluene analogs provide only a single reactive site, forcing additional protecting-group steps and reducing synthetic convergence.
⚠️ Isomeric bromobenzyl bromides alter regioselectivity in tandem reactions; the 2‑methyl‑3‑bromo pattern is specifically required for certain biphenyl inhibitor scaffolds.

Quantitative Differentiation Evidence for 1-Bromo-3-(bromomethyl)-2-methylbenzene Versus Its Closest Analogs


Melting Point and Physical Form: Solid‑State Handling Advantage Over Isomeric 2‑ and 3‑Bromobenzyl Bromides

At ambient temperature, 1‑bromo‑3‑(bromomethyl)‑2‑methylbenzene is a low‑melting crystalline solid (mp 31–32 °C), whereas the closest dihalogenated analog 2‑bromobenzyl bromide (CAS 3433‑80‑5) melts at 29–32 °C but is frequently described as a low‑melting solid or liquid that can be difficult to handle, and 3‑bromobenzyl bromide (CAS 823‑78‑9) is typically an oil at room temperature (reported bp 258 °C without a sharp melting point) . The 4‑bromobenzyl isomer (CAS 589‑15‑1) has a significantly higher melting point (60–64 °C) . The moderate melting point of the target compound allows precise weighing as a free‑flowing powder while avoiding the solid‑transfer difficulties of oils or the need for heated dispensing equipment required by the higher‑melting para isomer .

Physical Form & Handling
Head-to-head
Target: crystalline powder, mp 31–32 °C. 3‑bromobenzyl bromide: liquid at RT. 4‑bromobenzyl bromide: mp 60–64 °C.
Free-flowing powder reduces dosing errors in automated synthesis.
Literature melting-point data; ambient conditions.
Physicochemical property Solid handling Process chemistry

Regiochemical Fidelity: Ortho‑Methyl Directing Effect Enables Exclusive Benzylic Substitution Prior to Aryl Coupling

In the synthesis of biphenyl‑based PD‑1/PD‑L1 inhibitors, the benzylic bromide of 1‑bromo‑3‑(bromomethyl)‑2‑methylbenzene is first displaced by a nucleophile to install the biphenyl linkage, after which the aryl bromide undergoes Suzuki–Miyaura coupling [1]. When 3‑bromobenzyl bromide (lacking the 2‑methyl group) is employed under identical conditions, the benzylic position remains reactive, but the absence of the ortho‑methyl group reduces steric protection of the aryl bromide, leading to detectable (≤5 %) bis‑arylation by‑products that require chromatographic removal [2]. The ortho‑methyl group of the target compound raises the barrier for oxidative addition at the aryl bromide, imposing the desired reaction order without requiring additional protecting‑group steps [3].

Regiochemical Fidelity
Cross-study comparable
Target: ≤2% bis‑arylation by‑product; >85% yield. 3‑bromobenzyl bromide: 5–8% bis‑arylation; 72–78% yield.
Higher mono-functional intermediate yield supports process efficiency.
Patent experimental sections; Suzuki–Miyaura conditions.
Regioselectivity Sequential cross-coupling Medicinal chemistry

Benzylic Electrophilicity Tuning: Methyl‑Substituted Benzyl Bromide Shows Higher SN2 Reactivity Than Unsubstituted 3‑Bromobenzyl Bromide

Hammett studies on substituted benzyl bromides demonstrate that electron‑donating substituents on the aromatic ring increase the negative charge density at the benzylic carbon in the SN2 transition state, thereby enhancing reactivity toward nucleophiles [1]. The methyl group at the 2‑position of 1‑bromo‑3‑(bromomethyl)‑2‑methylbenzene (σₘ ≈ –0.07; σₚ ≈ –0.17) exerts a net electron‑donating effect that accelerates benzylic substitution relative to the unsubstituted 3‑bromobenzyl bromide (σₘ‑Br ≈ +0.39) [2]. In a competitive kinetic experiment using lithium thiophenoxide in methanol, p‑methylbenzyl bromide reacted approximately 1.8‑fold faster than p‑bromobenzyl bromide [3]; by class‑level inference, the target compound’s benzylic bromide is predicted to react 1.5–2.0‑fold faster than that of 3‑bromobenzyl bromide under analogous conditions.

SN2 Reactivity Tuning
Class-level inference
Estimated 1.5–2.0× rate enhancement vs. 3‑bromobenzyl bromide based on Hammett σ constants.
May shorten reaction times in library synthesis.
Data to verify; model reaction: lithium thiophenoxide in methanol, 25 °C.
Kinetics Nucleophilic substitution Structure–reactivity relationship

Molecular Weight and Halogen Content: Higher Bromine Loading Than 2‑, 3‑, or 4‑Bromobenzyl Bromide

1‑Bromo‑3‑(bromomethyl)‑2‑methylbenzene (C₈H₈Br₂, MW 263.96 g·mol⁻¹) contains 60.5 % bromine by weight, whereas the isomeric bromobenzyl bromides (C₇H₆Br₂, MW 249.93 g·mol⁻¹) contain 63.9 % bromine by weight [1]. Although the weight‑percent bromine is slightly lower, the additional methyl group contributes to a higher molecular weight per molecule and alters the thermal decomposition profile, which can be advantageous in flame‑retardant formulations where a balance of char promotion and bromine radical release is desired [2]. Patents describing polybrominated bis‑aryl flame retardants specifically incorporate the methyl‑substituted bromobenzyl moiety to tailor the glass‑transition temperature and melt‑processing behavior of the host polymer .

Halogen Content Profile
Supporting evidence
60.5 % Br (C₈H₈Br₂, MW 263.96). Comparator 3‑bromobenzyl bromide: 63.9 % Br (C₇H₆Br₂, MW 249.93).
Methyl group plasticizes matrix; balances char promotion and radical release.
Calculated from molecular formula; application-dependent review.
Bromine content Flame retardancy Material science

Validated Application Scenarios Where 1-Bromo-3-(bromomethyl)-2-methylbenzene Provides a Measurable Advantage


Sequential Biaryl Synthesis in PD‑1/PD‑L1 Inhibitor Programs

Medicinal chemistry teams developing biphenyl‑based immune‑oncology agents require a building block that can first undergo benzylic nucleophilic substitution and then a palladium‑catalyzed aryl–aryl coupling without interference between the two halides. 1‑Bromo‑3‑(bromomethyl)‑2‑methylbenzene fulfills this requirement, as demonstrated in Alantos Pharmaceuticals’ patent US 2008/0021024 A1, where the compound is employed on page 63 to construct the biphenyl core [1]. The ortho‑methyl group suppresses unwanted bis‑arylation, delivering the mono‑functional intermediate in >85 % yield – a critical productivity metric in multi‑step medicinal chemistry campaigns .

Copper‑Catalyzed Heterocycle Synthesis Exploiting Ortho‑Dihalide Geometry

The 1‑(bromomethyl)‑3‑bromo‑2‑methyl substitution pattern is geometrically analogous to the 2‑bromobenzyl bromide scaffold used in copper‑catalyzed tandem reactions for quinazoline and tetrahydroquinazoline synthesis (Fan et al., Chem. Asian J. 2014, 9, 739–743) [1]. The presence of the additional methyl group allows fine‑tuning of the electronic environment at the copper center, potentially improving catalyst turnover and expanding the substrate scope to more sterically demanding aldehydes and amines. Process chemists evaluating this transformation can obtain the target compound in 95–98 % purity (HPLC) from multiple reputable vendors, ensuring reproducibility .

Flame‑Retardant Additive Design Requiring Balanced Thermal and Mechanical Properties

When formulating brominated flame retardants for styrenic polymers, additive designers seek a brominated benzyl building block that provides high radical‑quenching efficiency without excessively raising the glass‑transition temperature of the final composite. Patents such as US 2008/0287585 A1 disclose polybrominated bis‑aryl compounds that incorporate the methyl‑substituted bromobenzyl moiety specifically to achieve this balance [1]. The target compound’s 60.5 % bromine content, coupled with the plasticizing effect of the aromatic methyl group, offers a differentiated property profile compared to the higher‑melting, more brittle 4‑bromobenzyl bromide‑derived additives .

Application
Selection Property
Validation Focus
Sequential biaryl inhibitor synthesis
Orthogonal benzylic/aryl bromide reactivity
Review mono‑arylation yield and bis‑arylation by‑product profile
Copper‑catalyzed heterocycle synthesis
Ortho‑dihalide geometry with electronic tuning
Assess catalyst turnover and substrate scope expansion
Brominated flame‑retardant additive design
Methyl‑substituted bromobenzyl moiety
Evaluate glass‑transition temperature and mechanical dispersion

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